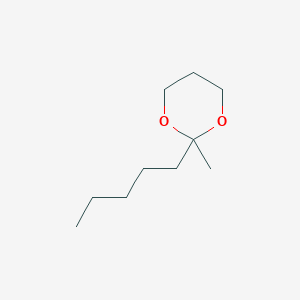
2-Methyl-2-pentyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-pentyl-1,3-dioxane: is an organic compound with the molecular formula C9H18O2 . It belongs to the class of dioxanes, which are heterocyclic acetals. This compound is characterized by a dioxane ring substituted with a methyl group and a pentyl group. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-dioxane can be synthesized through the acetalization of 2-heptanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The use of molecular sieves or orthoesters can enhance the removal of water and improve the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted dioxanes with various functional groups.
Applications De Recherche Scientifique
2-Methyl-2-pentyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations
Mécanisme D'action
The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxane involves its interaction with various molecular targets. It can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. The dioxane ring provides stability and resistance to hydrolysis, making it useful in various chemical processes .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: Similar structure but lacks the methyl and pentyl substitutions.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
Tetrahydrofuran: A related compound with a different ring structure but similar solvent properties.
Uniqueness: 2-Methyl-2-pentyl-1,3-dioxane is unique due to its specific substitutions, which impart distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it more suitable for certain applications compared to its analogs .
Propriétés
Numéro CAS |
5663-17-2 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-methyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-7-10(2)11-8-6-9-12-10/h3-9H2,1-2H3 |
Clé InChI |
MGRVXEDBWUQYDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(OCCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
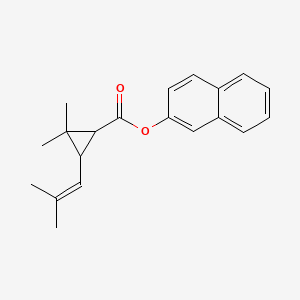
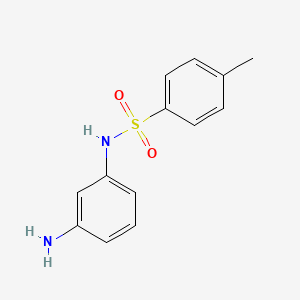
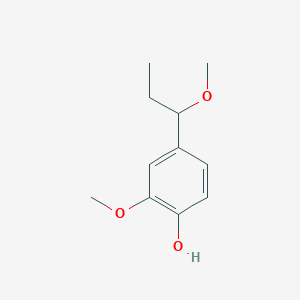
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)

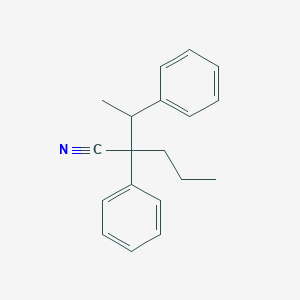
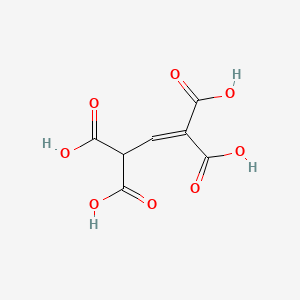


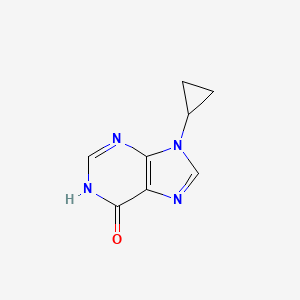
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
